molecular formula C24H30N2O3 B13450852 Carfentanil-d5

Carfentanil-d5

Cat. No.: B13450852
M. Wt: 399.5 g/mol
InChI Key: YDSDEBIZUNNPOB-BGCGZSDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carfentanil-d5 involves the incorporation of deuterium atoms into the carfentanil molecule. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Carfentanil-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with various functional groups .

Mechanism of Action

Carfentanil-d5, like carfentanil, acts as a highly selective agonist of the μ-opioid receptor. It binds with high affinity to these receptors, leading to analgesic and sedative effects. The binding of this compound to the μ-opioid receptor activates G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reduce cAMP levels, and decrease neurotransmitter release .

Comparison with Similar Compounds

Carfentanil-d5 is compared with other similar compounds such as:

List of Similar Compounds

  • Fentanyl
  • Sufentanil
  • Lofentanil
  • Norcarfentanil
  • Acetylfentanyl
  • Acrylfentanyl

This compound’s unique isotopic labeling makes it particularly valuable in analytical applications, distinguishing it from its non-deuterated counterparts.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4D,6D,7D,10D,11D

InChI Key

YDSDEBIZUNNPOB-BGCGZSDZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(C(=O)OC)N(C3=CC=CC=C3)C(=O)CC)[2H])[2H]

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.